molecular formula C5H9NO2S B6602974 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione CAS No. 2173999-30-7

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione

Cat. No.: B6602974
CAS No.: 2173999-30-7
M. Wt: 147.20 g/mol
InChI Key: DJDJEUNAHDWRAA-UHFFFAOYSA-N
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Description

Historical Trajectory of Chemical Discovery and Development of Diazabicyclooctanes

The development of diazabicyclooctanes as β-lactamase inhibitors marked a significant advancement in overcoming antibiotic resistance. theopenscholar.comclockss.org This class of compounds emerged as a potent new series of non-β-lactam β-lactamase inhibitors. clockss.org Key milestones in their development include the creation of broad-spectrum inhibitors that are now in clinical development. clockss.org The therapeutic success of early DBOs spurred the development of numerous congeners based on this distinctive bicyclic scaffold.

Role of the Bicyclic Core in β-Lactamase Inhibition Research

The bicyclic structure of DBOs is fundamental to their inhibitory activity against serine β-lactamases. nih.gov This core scaffold allows the molecule to mimic the transition state of the β-lactam antibiotic hydrolysis, effectively blocking the active site of the β-lactamase enzyme. unirioja.es This mechanism of action prevents the degradation of co-administered β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria. nih.govunirioja.es The unique bridged structure of DBOs provides a rigid framework that is crucial for their potent inhibitory function. theopenscholar.com

Structural Elucidation of the 7λ⁶-Thia-1-azabicyclo[2.2.1]heptane-7,7-dione Moiety

Overview of Research Paradigms for Novel Serine β-Lactamase Inhibitors

The quest for new serine β-lactamase inhibitors is driven by the continuous evolution of antibiotic resistance. nih.gov Current research paradigms focus on several key strategies:

Developing non-β-lactam inhibitors: This approach, exemplified by the DBOs, aims to create molecules that are not susceptible to hydrolysis by β-lactamases themselves. theopenscholar.com

Broad-spectrum activity: Researchers are designing inhibitors effective against a wide range of β-lactamase classes (A, C, and D). chemicalbook.com

Mechanism-based inhibition: This involves designing molecules that form a stable, often covalent, bond with the active site of the enzyme, leading to its inactivation. nih.gov

Combination therapies: The predominant strategy involves pairing a novel inhibitor with an existing β-lactam antibiotic to overcome resistance. chemsrc.com

While these paradigms guide the broader field, the specific application and potential of 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione within these frameworks remains an open area for future investigation. The lack of published data underscores that not all structural analogues within a promising chemical class become subjects of extensive research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7λ6-thia-1-azabicyclo[2.2.1]heptane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)5-1-3-6(9)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDJEUNAHDWRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of β Lactamase Inhibition by 7λ⁶ Thia 1 Azabicyclo 2.2.1 Heptane 7,7 Dione

Detailed Covalent Inhibition Mechanism

The inhibitory action of 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione against serine β-lactamases is a multi-step process that involves the formation of a covalent adduct with the enzyme. This mechanism-based inhibition effectively neutralizes the enzyme's ability to hydrolyze β-lactam antibiotics.

The initial and critical step in the inhibition of serine β-lactamases by 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione is the acylation of the enzyme. This process begins with the binding of the inhibitor to the active site of the β-lactamase. The active site features a crucial serine residue which acts as a nucleophile. researchgate.net The hydroxyl group of this serine residue attacks the carbonyl carbon of the β-lactam ring of the inhibitor. mdpi.com This nucleophilic attack leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov This stable intermediate effectively renders the enzyme inactive, as the active site serine is now blocked and unable to participate in the hydrolysis of β-lactam antibiotics. researchgate.net The formation of this acyl-enzyme complex is a hallmark of the inhibition mechanism for many β-lactamase inhibitors, including the structurally related penicillanic acid sulfones like tazobactam (B1681243). nih.govnih.gov

A noteworthy characteristic of some modern β-lactamase inhibitors is the potential for reversible deacylation. While classical inhibitors often lead to irreversible inactivation, sometimes involving fragmentation of the inhibitor molecule, compounds like 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione may exhibit a different behavior. In this process, the acyl-enzyme intermediate can be hydrolyzed, but instead of leading to a fragmented, inactive inhibitor, the process can regenerate the intact inhibitor molecule. This allows a single inhibitor molecule to potentially inhibit multiple enzyme molecules. This reversibility is a key feature of some newer diazabicyclooctane inhibitors and suggests a prolonged inhibitory effect within the bacterial periplasm. Although detailed studies on the specific deacylation pathway of 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione are not extensively available, the potential for regeneration of the active inhibitor is a significant aspect of its mechanism.

The active site of serine β-lactamases is characterized by a conserved serine residue that is fundamental to their catalytic activity. researchgate.net In the normal catalytic cycle, this serine residue acts as the primary nucleophile, attacking the β-lactam ring of antibiotics to form a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed to release the inactivated antibiotic and regenerate the free enzyme. nih.gov In the case of inhibition by 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione, this same serine residue is the target of the inhibitor. The formation of a stable, long-lived covalent bond between the inhibitor and this serine residue is the cornerstone of the inhibitory mechanism. nih.gov By sequestering the active site serine, the inhibitor prevents the enzyme from engaging with its natural substrates, the β-lactam antibiotics. researchgate.net

Kinetic Characterization of Enzyme Inhibition

The process of covalent inhibition can be described by a two-step model: initial non-covalent binding of the inhibitor (I) to the enzyme (E) to form a Michaelis-like complex (E·I), followed by the formation of the covalent acyl-enzyme complex (E-I).

E + I ⇌ E·I → E-I

The rate of acylation is defined by the first-order rate constant k₂ (also referred to as kinact). A higher k₂ value indicates a more rapid inactivation of the enzyme. The deacylation process, which can lead to the regeneration of the active enzyme, is characterized by the rate constant koff (or k₃). For an effective inhibitor, the rate of acylation should be high, while the rate of deacylation should be low, leading to a prolonged inactivation of the enzyme.

Interactive Data Table: Illustrative Kinetic Constants for Bicyclic Sulfone Inhibitors

Inhibitor Enzyme k₂ (s⁻¹) koff (s⁻¹)
Tazobactam TEM-1 (Class A) 0.067 0.0001
Tazobactam SHV-1 (Class A) 0.09 0.0002
Tazobactam P99 (Class C) 0.01 Very Low

Note: The data in this table is illustrative and based on published values for tazobactam, a structurally related compound, to demonstrate the typical range of these kinetic constants. Specific data for 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione is not publicly available.

Interactive Data Table: Illustrative Inhibition Efficiency of Bicyclic Sulfone Inhibitors

Inhibitor Enzyme Class Enzyme Example k₂/Ki (M⁻¹s⁻¹)
Tazobactam Class A TEM-1 1,600
Tazobactam Class A SHV-1 2,500
Tazobactam Class C P99 100

Note: This table provides illustrative data based on the known activity of tazobactam to highlight the differential efficiency of bicyclic sulfones against various β-lactamase classes. Specific data for 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione is not publicly available. Generally, these types of inhibitors show high efficiency against many Class A enzymes, moderate efficiency against Class C enzymes, and often lower efficiency against Class D enzymes. nih.gov

Acyl-Enzyme Complex Stability and Residence Time

The inhibitory action of 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione, also known as avibactam (B1665839), is distinguished by the formation of a covalent acyl-enzyme complex with serine β-lactamases. nih.gov A key feature of this interaction is its reversibility, where the deacylation process regenerates the intact inhibitor, allowing it to engage with other enzyme molecules. nih.govtaylorandfrancis.com This contrasts with many traditional β-lactam-based inhibitors, where the acylation is often irreversible. nih.gov

The stability of the avibactam-enzyme complex and the inhibitor's residence time vary significantly across different classes of β-lactamases. For Class A enzymes like TEM-1, the complex is remarkably stable, with a half-life for enzyme activity recovery estimated to be as long as 7 days. nih.gov In-depth studies have shown that for both TEM-1 and the Class C enzyme P99, the carbamyl-enzyme complex is exceptionally stable, with minimal reactivation observed even after 24 hours. nih.gov This prolonged residence time is a crucial factor in its high potency. nih.gov

However, the stability is not uniform. For instance, the deacylation rates for the Class A enzymes CTX-M-15 and KPC-2 result in half-lives of 40 and 82 minutes, respectively. nih.gov In the case of KPC-2, the enzyme demonstrates a slow hydrolytic pathway that leads to the fragmentation of the acyl-avibactam complex. nih.govnih.gov This is an exception to the typical stability observed with other enzymes. nih.govnih.gov

With Class C enzymes, such as P. aeruginosa AmpC, the off-rate is considerably faster than that observed with E. cloacae P99 AmpC, leading to half-lives of 6 and 300 minutes, respectively. nih.gov The Class D enzymes exhibit the slowest deacylation rates. nih.gov The acyl-enzyme complex with OXA-10, for example, is extremely stable, with a half-life exceeding 5 days. nih.govnih.gov Mass spectrometry has confirmed that the inhibited forms of most of these enzymes are stable against rearrangement or hydrolysis, with the notable exception of KPC-2. nih.govnih.gov

Specificity and Broad-Spectrum Inhibition Profiles against Serine β-Lactamases

Avibactam is recognized for its broad-spectrum activity, effectively inhibiting serine β-lactamases across Ambler Classes A, C, and some enzymes in Class D. nih.govnih.govasm.orgnih.gov This wide range of activity makes it a valuable tool against multidrug-resistant Gram-negative bacteria. nih.govasm.org

Class A β-Lactamases (e.g., TEM-1, CTX-M-15, KPC-2)

Avibactam demonstrates potent inhibition against Class A β-lactamases. nih.govnih.gov The efficiency of acylation (k₂/Kᵢ) against the extended-spectrum β-lactamase (ESBL) CTX-M-15 is high, on the order of 1.0 × 10⁵ M⁻¹s⁻¹, which is similar to its efficiency against TEM-1. nih.govresearchgate.net However, its inhibition of the carbapenemase KPC-2 is about 10-fold weaker than for CTX-M-15 and TEM-1. nih.gov

The stability of the acyl-enzyme complex varies within Class A. The half-lives for the recovery of enzyme activity for CTX-M-15 and KPC-2 are 40 and 82 minutes, respectively. nih.gov For CTX-M-151, a variant of CTX-M, the acylation rate is lower than that for CTX-M-15, while the deacylation rate is 2- to 14-fold higher than for other Class A enzymes. nih.gov Specific amino acid substitutions can significantly impact inhibition. For example, the S130G substitution in KPC-2 drastically reduces the acylation efficiency by four orders of magnitude. asm.orgresearchgate.net Similarly, the N132G substitution in both KPC-2 and CTX-M-15 impairs inhibition by avibactam. nih.gov

EnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂)
CTX-M-15 1.0 × 10⁵ nih.govresearchgate.net40 min nih.gov
KPC-2 ~1.0 × 10⁴ nih.gov82 min nih.gov
TEM-1 Similar to CTX-M-15 nih.gov7 days nih.gov
CTX-M-151 37,000 nih.govN/A
KPC-2 (S130G) 1.2 asm.orgN/A

Class C β-Lactamases (e.g., AmpC)

Avibactam is a potent inhibitor of Class C β-lactamases, such as AmpC, which are a growing concern in both hospital and community settings. nih.govasm.orgnih.gov The acylation efficiency for E. cloacae P99 AmpC and P. aeruginosa PAO1 AmpC is similar, exceeding 10³ M⁻¹s⁻¹. nih.gov High-resolution crystal structures of avibactam bound to P. aeruginosa AmpC have provided detailed insights into the mechanism of inhibition. nih.govnih.gov

Despite its general effectiveness, structural changes in AmpC can alter susceptibility to avibactam. oup.com However, studies on extended-spectrum AmpC variants have shown that avibactam retains its potent inhibitory activity, restoring the susceptibility of bacteria producing these enzymes to cephalosporins. oup.com This is consistent with crystallographic data showing weak interaction between avibactam and the R2 binding site of the AmpC enzyme, a common site for mutations that extend the enzyme's spectrum. oup.com

EnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂)
E. cloacae P99 AmpC > 10³ nih.gov300 min nih.gov
P. aeruginosa PAO1 AmpC > 10³ nih.gov6 min nih.gov

Select Class D β-Lactamases (e.g., OXA-48, OXA-10)

The inhibitory activity of avibactam against Class D β-lactamases is more variable. nih.govnih.govacs.org The acylation rate against OXA-48 is comparable to that of Class C enzymes, while the rate for OXA-10 is significantly lower, by about 100-fold compared to Class C enzymes and 10,000-fold lower than Class A enzymes. nih.gov Specifically, the k₂/K values for OXA-48 and OXA-10 have been reported as 1400 M⁻¹s⁻¹ and 11 M⁻¹s⁻¹, respectively. mdpi.com

Despite the slower acylation for some, the resulting acyl-enzyme complexes are often very stable. nih.gov The complex with OXA-10 displays the longest residence time, with a deacylation half-life of over 5 days. nih.govnih.gov Crystal structures of avibactam bound to OXA-10 and OXA-48 have been determined, providing a molecular basis for its inhibitory action. acs.org

EnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂)
OXA-48 1,400 mdpi.comN/A
OXA-10 11 nih.govmdpi.com> 5 days nih.govnih.gov

Structural Biology and Biophysical Studies of Dbo Enzyme Complexes

X-ray Crystallography of Avibactam-β-Lactamase Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level interactions between avibactam (B1665839) and various β-lactamase enzymes. These structural studies have not only confirmed the covalent binding of avibactam to the catalytic serine residue but have also revealed the subtle yet significant differences in its binding mode across different enzyme classes.

High-resolution crystal structures of avibactam in complex with several clinically significant β-lactamases have been determined, providing a static yet detailed snapshot of the inhibited state. These structures consistently show avibactam covalently bonded to the catalytic Ser70 residue (Ambler numbering scheme) within the enzyme's active site. rcsb.org The resolution of these structures is often high enough to visualize the precise geometry of the covalent bond and the surrounding network of interactions.

For instance, the crystal structures of avibactam complexed with the class A β-lactamases SHV-1 and KPC-2 have been reported at resolutions of 1.42 Å and 1.80 Å, respectively. rcsb.org Similarly, a high-resolution structure of avibactam bound to the class C β-lactamase AmpC from Pseudomonas aeruginosa has provided crucial insights into its mechanism of action against this important class of enzymes. nih.govasm.org Furthermore, crystal structures of avibactam covalently bound to the class D β-lactamases OXA-10 and OXA-48 have been solved at 1.7 Å and 2.0 Å resolution, respectively. acs.org

Table 1: High-Resolution Crystal Structures of Avibactam-β-Lactamase Complexes

β-LactamaseClassResolution (Å)PDB ID
KPC-2A1.804ZBE
SHV-1A1.42-
AmpC (P. aeruginosa)C1.3-
OXA-10D1.7-
OXA-48D2.0-

Analysis of the ligand binding pocket in these crystal structures reveals a network of hydrogen bonds and van der Waals interactions that stabilize the avibactam-enzyme complex. In the KPC-2 and SHV-1 complexes, the chair-shaped conformation of the bound avibactam is a notable feature. rcsb.org The sulfate (B86663) group of avibactam is a key recognition moiety, forming multiple hydrogen bonds with active site residues. asm.org For example, in class C AmpC, the sulfate group is recognized by three residues through approximately five hydrogen bonds. asm.org

The carbamoyl (B1232498) group of avibactam also plays a crucial role in binding, forming hydrogen bonds with residues such as Gln120 and Asn152 in AmpC. asm.org Interestingly, a short, strong hydrogen bond (<2.5 Å) has been observed between the amide group and the N1 nitrogen of the piperidine (B6355638) ring in the AmpC-avibactam complex, an interaction not seen in class A enzyme complexes at comparable resolutions. nih.govasm.org In class A enzymes like KPC-2, avibactam forms hydrogen bonds with Ser130, which is not observed in SHV-1 and may contribute to differences in their inhibition kinetics. rcsb.org The conservation of residues within the avibactam binding pocket across a large set of clinical isolates of class C β-lactamases has been analyzed, suggesting that effective inhibition is likely to be maintained. nih.govnih.govresearchgate.net

Spectroscopic Techniques for Mechanistic Insights

While X-ray crystallography provides a static view of the inhibited enzyme, spectroscopic techniques offer dynamic and mechanistic information about the processes of acylation and deacylation.

Electrospray ionization mass spectrometry (ESI-MS) has been a valuable tool for identifying and characterizing the covalent acyl-enzyme intermediate formed between avibactam and β-lactamases. nih.gov These studies confirm the formation of a stable complex where the mass of the enzyme is increased by the mass of the avibactam molecule. researchgate.net ESI-MS has been used to assess the stability of the acyl-enzyme complex over time. For many class A and C enzymes, the complex is quite stable, with a significant percentage of the enzyme remaining acylated even after 24 hours of incubation. nih.gov

However, in the case of KPC-2, a slow, hydrolytic pathway of deacylation has been observed using ESI-MS, leading to the appearance of additional species corresponding to the loss of the sulfate group and subsequent modifications of the inhibitor. researchgate.net This technique has also been employed to monitor the transfer of the acyl-avibactam moiety from one β-lactamase to another, demonstrating the reversibility of the inhibition. nih.gov

Table 2: ESI-MS Analysis of Acylated Avibactam-Enzyme Complexes after 24 hours

EnzymeClass% Acylated after 24h
TEM-1A100
CTX-M-15A100
P. aeruginosa AmpCC71

*Data from Ehmann et al., 2013 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has provided deeper mechanistic insights into the deacylation process and the protonation states of key catalytic residues. escholarship.org NMR studies have been instrumental in confirming that the deacylation of avibactam proceeds through the regeneration of the intact inhibitor, a hallmark of its reversible mechanism. nih.gov

Furthermore, NMR has been used to probe the pKa of catalytic residues in the active site. For example, in the class A β-lactamase CTX-M-9, the binding of avibactam results in a significantly lower pKa for the catalytic lysine (B10760008) (Lys73) compared to its pKa in the free enzyme or in acyl-enzyme complexes with β-lactam antibiotics. morressier.com This altered pKa of Lys73 is thought to hinder the deprotonation of another key residue, Glu166, thereby impeding the initiation of the deacylation step and contributing to the stability of the inhibited complex. morressier.com NMR has also been employed to study conformational changes and disorder in β-lactamase variants that confer resistance to avibactam, providing a link between structural dynamics and the mechanism of resistance. asm.orgi4kids.org

Infrared Spectrometry in Reaction Mechanism Probing

Infrared (IR) spectrometry is a powerful technique for elucidating the reaction mechanisms of enzyme inhibitors that form covalent bonds with their target enzymes. For a compound like 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione, which belongs to the diazabicyclooctane (DBO) class of β-lactamase inhibitors, IR spectroscopy can provide valuable insights into the formation and stability of the acyl-enzyme intermediate.

When a DBO inhibitor reacts with a serine β-lactamase, it forms a covalent bond with the active site serine residue. This process involves the opening of the bicyclic ring and the formation of an ester linkage. This covalent modification introduces new vibrational modes that can be detected by IR spectroscopy. Specifically, the stretching frequency of the newly formed carbonyl group in the acyl-enzyme complex would be a key indicator of the covalent adduct formation.

Difference IR spectroscopy is a particularly useful application in this context. By subtracting the spectrum of the free enzyme and the free inhibitor from the spectrum of the enzyme-inhibitor complex, the vibrational changes solely due to the binding and reaction can be isolated. This approach can help in identifying the specific bonds involved in the covalent linkage and can also provide information about the local environment of the inhibitor within the active site.

Furthermore, time-resolved IR spectroscopy could be employed to monitor the kinetics of the formation and potential breakdown of the covalent complex. This would be especially relevant for DBOs, which are known to be reversible covalent inhibitors. Changes in the IR spectrum over time could reveal the rate of deacylation and the regeneration of the active enzyme.

Table 1: Hypothetical Infrared Spectroscopy Data for a DBO-β-Lactamase Complex

Vibrational ModeWavenumber (cm⁻¹) in Free InhibitorWavenumber (cm⁻¹) in Acyl-Enzyme ComplexInterpretation
Carbonyl Stretch~1750~1700Shift to lower wavenumber indicates the formation of an ester linkage with the active site serine.
Sulfate S=O Stretch~1350, ~1175~1350, ~1175Minimal change suggests the sulfate group is not directly involved in the covalent linkage but may participate in non-covalent interactions.

Insights into β-Lactamase Catalytic Mechanism from Inhibitor Binding

The study of β-lactamase inhibitors, particularly the DBO class to which 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione belongs, has provided profound insights into the catalytic mechanism of these resistance enzymes. DBOs act as mechanism-based inhibitors, meaning their inhibitory action is intrinsically linked to the catalytic cycle of the enzyme they target.

The binding of a DBO inhibitor to a serine β-lactamase mimics the initial steps of substrate binding and acylation. The inhibitor occupies the active site, and the active site serine (Ser70 in the Ambler classification) performs a nucleophilic attack on the carbonyl carbon of the DBO. This leads to the opening of the bicyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.

One of the key insights gained from studying DBO inhibitors is the understanding of the stability of this acyl-enzyme complex. Unlike β-lactam substrates, which are rapidly hydrolyzed, the acyl-enzyme intermediate formed with DBOs is significantly more stable. This stability is attributed to the electronic and steric properties of the opened DBO ring structure, which disfavors the subsequent deacylation step.

Furthermore, a crucial characteristic of many DBO inhibitors is the reversibility of their covalent binding. The stable acyl-enzyme complex can undergo a slow deacylation reaction that regenerates the active enzyme and the intact inhibitor molecule. This reversible covalent mechanism allows a single inhibitor molecule to inhibit multiple enzyme molecules, contributing to its potency.

Structural studies of DBO-β-lactamase complexes have revealed the specific interactions that contribute to the inhibitor's affinity and the stability of the covalent adduct. Hydrogen bonds between the inhibitor and key active site residues, such as those in the oxyanion hole, play a critical role in stabilizing the tetrahedral intermediate during acylation.

Table 2: Key Interactions in a Representative DBO-β-Lactamase Complex

Inhibitor MoietyInteracting Enzyme Residue(s)Type of InteractionSignificance
Carbamoyl/Carbonyl OxygenSer70, Ser130, Asn132Covalent bond, Hydrogen bondsFormation of the acyl-enzyme intermediate and stabilization within the oxyanion hole.
Sulfate GroupLys234, Ser237, Arg244Ionic and Hydrogen bondsAnchors the inhibitor in the active site and contributes to binding affinity.
Bicyclic Ring StructureHydrophobic pocket residuesvan der Waals interactionsOrients the inhibitor for optimal reaction with the active site serine.

Computational Chemistry and Molecular Modeling of Avibactam and Its Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Acylation

QM/MM simulations are a powerful tool for studying enzymatic reactions. In this hybrid method, the region of the system where the chemical reaction occurs (the QM region, e.g., avibactam (B1665839) and key active site residues) is treated with quantum mechanics, which provides a high level of accuracy for bond-breaking and bond-forming processes. The remainder of the protein and solvent is treated with molecular mechanics (the MM region), a less computationally expensive method that models the larger environment's influence.

QM/MM studies have been pivotal in mapping the step-by-step acylation pathway of β-lactamases by avibactam. The process begins with the nucleophilic attack of the catalytic Ser70 residue on the carbonyl carbon of avibactam's urea (B33335) moiety. This attack is facilitated by a general base, typically considered to be Glu166, which abstracts a proton from Ser70, increasing its nucleophilicity.

The reaction proceeds through the formation of a tetrahedral intermediate. This intermediate is a high-energy species where the carbonyl carbon of avibactam is bonded to both the Ser70 oxygen and the nitrogen atom of the urea ring. Subsequent collapse of this intermediate leads to the opening of avibactam's five-membered ring and the formation of a stable, covalent acyl-enzyme complex. This carbamoyl (B1232498) linkage effectively inactivates the β-lactamase enzyme.

Initial Binding: Avibactam docks into the active site of the β-lactamase.

Activation of Ser70: A nearby residue, often Glu166, acts as a general base to deprotonate Ser70.

Nucleophilic Attack: The activated Ser70 attacks the carbonyl carbon of avibactam.

Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed.

Acyl-Enzyme Complex Formation: The intermediate collapses, leading to the ring-opened avibactam covalently bonded to Ser70.

Through QM/MM calculations, researchers have been able to identify the key energetic barriers along the reaction coordinate, thus pinpointing the rate-determining steps of the inhibition process. For the acylation of KPC-2 by avibactam, the formation of the tetrahedral intermediate has been identified as the rate-limiting stage, with a calculated activation barrier of 19.5 kcal/mol. Similarly, for the deacylation (recyclization) process, the formation of a tetrahedral intermediate is also the rate-determining step, with a higher activation barrier of 23.0 kcal/mol, explaining the slow reversibility of the inhibition.

The transition states, which are the highest energy points along the reaction pathway, have been characterized in these simulations. Understanding the structure and energy of these transition states is crucial for explaining the efficiency of avibactam as an inhibitor and for the design of new, more potent inhibitors.

EnzymeProcessRate-Determining StepActivation Barrier (kcal/mol)
KPC-2AcylationTetrahedral Intermediate Formation19.5
KPC-2DeacylationTetrahedral Intermediate Formation

Free Energy Calculations for Inhibition Mechanisms

Free energy calculations, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have provided profound insights into the kinetics and thermodynamics of avibactam's inhibitory action. These computational approaches allow for the detailed exploration of the reaction energy landscape, including the acylation and deacylation steps that characterize its reversible covalent inhibition.

The inhibition process involves the nucleophilic attack of the catalytic serine residue of the β-lactamase on the carbonyl carbon of avibactam's urea moiety, leading to the formation of a covalent acyl-enzyme intermediate. This is followed by a deacylation step, where the inhibitor is released, and the enzyme is regenerated. Computational studies have quantified the energy barriers for these key steps.

For instance, in the case of the CTX-M-15 class A β-lactamase, QM/MM calculations have revealed that the formation of a tetrahedral intermediate is the rate-limiting stage of the deacylation (release) of avibactam, with a calculated activation barrier of 19 kcal/mol. This is in good agreement with the experimental value of 22.6 kcal/mol, calculated from the experimental rate constant. nih.gov

Similarly, for the Klebsiella pneumoniae carbapenemase (KPC-2), another class A β-lactamase, QM/MM studies have determined the activation barriers for both acylation and deacylation to be 19.5 kcal/mol and 23.0 kcal/mol, respectively. chemrxiv.org The rate-limiting step for both processes is the formation of a tetrahedral intermediate. chemrxiv.org These calculated values have been instrumental in understanding the molecular basis of the slow deacylation rate, which is crucial for avibactam's efficacy as an inhibitor.

Table 1: Calculated Free Energy Barriers for Avibactam Inhibition of β-Lactamases

β-Lactamase Step Rate-Limiting Stage Activation Barrier (kcal/mol)
CTX-M-15 Deacylation Tetrahedral Intermediate Formation 19.0 nih.gov
KPC-2 Acylation Tetrahedral Intermediate Formation 19.5 chemrxiv.org
KPC-2 Deacylation Tetrahedral Intermediate Formation 23.0 chemrxiv.org

These free energy calculations have also highlighted the critical roles of specific active site residues, such as Lys73 and Glu166 in class A β-lactamases, in facilitating the proton transfer steps necessary for both acylation and deacylation. nih.gov The protonation states of these residues have been shown to be crucial for the different stages of the inhibition mechanism. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR)

While dedicated quantitative structure-activity relationship (QSAR) studies on a broad series of avibactam analogs are not extensively available in the public domain, in silico methods have been pivotal in rationalizing the SAR of diazabicyclooctane (DBO) inhibitors, the class to which avibactam belongs. Molecular docking and molecular dynamics simulations have been employed to understand how structural modifications to the DBO scaffold impact binding affinity and inhibitory activity.

A key interaction for the activity of many DBO inhibitors is a hydrogen bond between the inhibitor's carboxamide group and a conserved asparagine residue (Asn132 in many class A β-lactamases). nih.gov Computational studies on triazole-containing DBOs revealed that the absence of this hydrogen bond likely contributes to their reduced efficacy compared to avibactam and relebactam. nih.gov However, these studies also suggested that additional interactions involving the triazole substituents could partially compensate for this loss. nih.gov

The design and synthesis of novel DBO derivatives are often guided by computational modeling. For example, the development of orally absorbed prodrugs of avibactam involved extensive synthetic chemistry, and while not explicitly a computational SAR study, the design principles would have been informed by the structural understanding of avibactam's interactions in the β-lactamase active site. nih.gov

Furthermore, computational approaches have been used to explore the SAR of DBOs as dual inhibitors of both serine-β-lactamases and penicillin-binding proteins (PBPs). nih.gov Structural and kinetic analyses, supported by molecular modeling, have demonstrated that modifications to the DBO scaffold can tune the activity towards these different targets. nih.gov For instance, the discovery of a novel DBO, ANT3310, which has a fluorine atom replacing the carboxamide, was the result of chemical optimization and SAR studies. This modification allows for the restoration of carbapenem (B1253116) activity against challenging pathogens like Acinetobacter baumannii. nih.gov

Advanced Computational Methodologies in Drug Design

The study of avibactam has benefited significantly from the application of advanced computational methodologies that go beyond standard molecular docking and conventional molecular dynamics simulations. These methods have provided a more dynamic and accurate picture of the inhibition process, aiding in the rational design of new inhibitors and the understanding of resistance mechanisms.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: As highlighted in the free energy calculations section, QM/MM methods are essential for studying the chemical reactions of acylation and deacylation. nih.govchemrxiv.org These methods treat the reactive core of the system (avibactam and key active site residues) with quantum mechanics, which can accurately model bond breaking and formation, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach has been used to elucidate the detailed step-by-step mechanism of covalent bond formation and cleavage. nih.govchemrxiv.org

Enhanced Sampling Molecular Dynamics: Techniques such as metadynamics and umbrella sampling have been employed to overcome the limitations of conventional molecular dynamics in sampling rare events, such as the chemical reaction steps in the inhibition process. nih.govchemrxiv.org These methods accelerate the exploration of the conformational space along a reaction coordinate, allowing for the calculation of free energy profiles for complex enzymatic reactions. These approaches have been crucial in determining the free energy barriers for avibactam's acylation and deacylation. nih.govchemrxiv.org

Molecular Dynamics Simulations for Understanding Resistance: Molecular dynamics simulations have been instrumental in investigating the molecular basis of resistance to avibactam. chemrxiv.org By simulating the wild-type enzyme and resistant mutants in complex with avibactam, researchers can identify subtle conformational changes that lead to reduced inhibitor binding or increased deacylation rates. For example, simulations can reveal how a mutation alters the hydrogen-bonding network in the active site, thereby destabilizing the acyl-enzyme complex. chemrxiv.org These insights are critical for designing new inhibitors that are less susceptible to known resistance mutations.

The integration of these advanced computational methodologies provides a powerful platform for the design and optimization of novel β-lactamase inhibitors based on the 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione scaffold. By providing a detailed understanding of the molecular interactions, reaction energetics, and dynamic behavior of the system, these computational tools guide medicinal chemists in making informed decisions to develop more potent and resilient therapeutic agents.

Design and Chemical Synthesis of Novel 7λ⁶ Thia 1 Azabicyclo 2.2.1 Heptane 7,7 Dione Derivatives

Strategies for Modifying the Diazabicyclooctane (DBO) Scaffold

The diazabicyclooctane (DBO) scaffold is the foundational structure for second-generation β-lactamase inhibitors, such as avibactam (B1665839) and relebactam. nih.govfigshare.com These inhibitors are effective against a broad spectrum of β-lactamases, including class A, C, and some class D enzymes, which are often resistant to first-generation, β-lactam-based inhibitors. nih.govfigshare.com A key strategy in developing new DBO-based inhibitors involves the chemical modification of the bicyclic core, typically at the C-2 position, to optimize interactions with the enzyme's active site and improve pharmacological properties. nih.gov

Several approaches have been explored for DBO functionalization:

Introduction of Triazole Moieties: One strategy involves accessing triazole-containing DBOs through click chemistry. researchgate.net While these derivatives were initially explored for their synthetic accessibility, they showed reduced efficacy compared to reference DBOs like avibactam. nih.govfigshare.com This was attributed to the absence of a critical hydrogen bond with the conserved asparagine residue (N132) in the active site of many β-lactamases. researchgate.netnih.gov However, further functionalization of the triazole ring could partially compensate for this loss by introducing other favorable interactions. nih.govfigshare.com

Amide and Amidine Linkages: The majority of new DBO derivatives require an amide linkage for their synthesis. nih.gov A significant advancement has been the substitution of the C-2 position of the DBO scaffold with various amidine derivatives. nih.govbeilstein-journals.org This modification has been pursued to generate compounds with different physicochemical properties, such as increased water solubility. nih.gov

Exploitation of a Strained Urea (B33335) Moiety: The core inhibitory mechanism of DBOs involves a strained urea moiety that acts as a "warhead," reacting with the active serine residue in the β-lactamase active site. researchgate.netnih.gov Modifications to the scaffold aim to modulate the reactivity of this warhead and introduce additional binding interactions to enhance potency and broaden the spectrum of activity. nih.gov

These modification strategies are guided by structure-activity relationship (SAR) studies, which seek to understand how different chemical groups at various positions on the DBO scaffold influence its inhibitory activity against target enzymes. nih.gov

Synthesis and Characterization of Amidine-Substituted Derivatives

A significant focus in the evolution of DBO inhibitors has been the synthesis of derivatives featuring an amidine substituent at the C-2 position of the bicyclic ring. d-nb.infobeilstein-journals.org This line of research aims to explore new chemical space and identify compounds with improved inhibitory profiles. researchgate.net

The synthesis of these derivatives often involves a multi-step sequence. A key step is the conversion of a 2-cyano group on the DBO structure into an amidine. nih.govbeilstein-journals.org This transformation has proven challenging, but successful methods have been developed using reagents such as trimethylaluminum (B3029685) (Al(Me)₃) and ammonium (B1175870) chloride (NH₄Cl). beilstein-journals.org The general synthetic pathway can be summarized as follows:

Dehydration: A commercially available amide precursor is dehydrated to form a cyano intermediate. beilstein-journals.org

Amidine Formation: The cyano compound is converted into the key amidine intermediate. beilstein-journals.org

Coupling: The amidine intermediate is then coupled with various organic acids or other moieties using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) to yield a diverse library of final compounds. beilstein-journals.org

Deprotection and Sulfonation: Subsequent steps involve deprotection (e.g., palladium-catalyzed hydrogenation to remove a benzyl (B1604629) protecting group) to yield a hydroxyl derivative, followed by reaction with a sulfonating agent like SO₃·pyridine to form the final sulfonic acid derivatives. beilstein-journals.org

A series of these amidine-substituted DBOs were synthesized and characterized, with various substituents introduced via an amide linkage to the amidine group. d-nb.infobeilstein-journals.org

Table 1: Examples of Synthesized Amidine-Substituted DBO Derivatives The following table is interactive. You can sort and filter the data.

Sulfonyl Amidine Derivatives and Other Functionalities

Building upon the amidine-substituted scaffold, researchers have synthesized derivatives containing sulfonyl amidine moieties at the C-2 position of the diazabicyclooctane ring. nih.govresearchgate.net This modification introduces a sulfonyl group, a functionality present in the parent compound 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione.

The synthesis of these sulfonyl amidine derivatives follows a logical extension from the previously described methods. A general route involves reacting a suitable DBO intermediate with sulfonyl chlorides or an anhydride (B1165640) to form the sulfonylated product. nih.gov This is followed by debenzylation using a catalyst like palladium on carbon (Pd/C) to produce the corresponding hydroxyl derivative, which is then converted to the final compound. nih.gov These synthetic efforts have expanded the chemical diversity of the DBO class, allowing for a more thorough exploration of structure-activity relationships. researchgate.net

Exploration of Substituent Effects on Enzyme Inhibition Profile

The primary goal of synthesizing a wide array of derivatives is to investigate the effects of different substituents on the compound's ability to inhibit β-lactamase enzymes. Structure-activity relationship (SAR) studies have revealed that even small changes to the substituent at the C-2 position can have a significant impact on inhibitory potency and spectrum. nih.gov

For instance, studies on triazole-containing DBOs showed that the absence of a carboxamide group, present in avibactam, led to reduced efficacy due to the loss of a hydrogen bond with the conserved N132 residue in the enzyme active site. researchgate.netnih.gov This highlights the importance of specific, targeted interactions for potent inhibition.

In the case of amidine-substituted derivatives, a series of compounds (A1–23) were tested for their ability to inhibit β-lactamases when used in combination with the carbapenem (B1253116) antibiotic meropenem (B701). d-nb.infobeilstein-journals.org While the compounds showed no intrinsic antibacterial activity on their own, they were able to potentiate the activity of meropenem by inhibiting the β-lactamase enzymes produced by the bacteria. d-nb.infobeilstein-journals.org The potency of inhibition varied significantly depending on the nature of the substituent attached to the amidine group. d-nb.info

Table 2: Effect of C-2 Amidine Substituents on Antibacterial Potentiation (MIC in mg/L) Data represents the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of the inhibitor against a clinical isolate of E. coli. Lower values indicate stronger potentiation.

As shown in the table, the derivative A12, with a thiophene (B33073) substituent, demonstrated potency comparable to the clinically approved inhibitor avibactam against this particular bacterial strain. d-nb.info This underscores how systematic variation of substituents is a powerful tool for optimizing the enzyme inhibition profile of the DBO scaffold.

Development of Prodrug Strategies for Enhanced Chemical Properties

A significant challenge for many DBO inhibitors, including avibactam, is their poor oral bioavailability. researchgate.net This is often due to the presence of a highly polar anionic group, such as a sulfate (B86663), which is essential for activity but restricts the molecule's ability to cross biological membranes. researchgate.net Consequently, these drugs must be administered intravenously.

To overcome this limitation, prodrug strategies have been developed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For DBO inhibitors, this typically involves masking the polar anionic group with a chemical moiety that is later cleaved by enzymes in the body.

A notable example is ETX0282, an orally bioavailable prodrug of the DBO inhibitor ETX1317. researchgate.net

The active inhibitor, ETX1317 , contains a fluoroacetate (B1212596) moiety as its essential anionic group.

The prodrug, ETX0282 , is an isopropyl ester of ETX1317. This esterification masks the polar carboxylic acid, increasing the molecule's lipophilicity and allowing for high oral bioavailability.

Once absorbed, the isopropyl ester is cleaved by esterase enzymes in the body, releasing the active inhibitor ETX1317. researchgate.net

This prodrug approach represents a key strategy for developing orally administered DBO-based therapies, potentially expanding their use to outpatient settings for treating infections like complicated urinary tract infections. researchgate.net

Molecular Basis of Resistance to Dbo Based Inhibitors Non Clinical Perspective

β-Lactamase Mutational Analysis Conferring Resistance

Mutations in the genes encoding β-lactamase enzymes are a primary driver of resistance to DBO inhibitors. These mutations often occur in specific regions of the enzyme, altering its structure and function.

Amino acid substitutions within or near the active site of β-lactamases can significantly reduce the efficacy of DBO inhibitors. The Ω-loop, a flexible region that helps shape the active site, is a frequent location for such mutations. nih.govresearchgate.net For instance, in class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC-2), specific substitutions have been shown to confer resistance to avibactam (B1665839). mdpi.com Similarly, alterations in the Ω-loop of the class C β-lactamase PDC are a main cause of resistance to combinations like ceftazidime-avibactam in Pseudomonas aeruginosa. researchgate.netnih.gov These changes can hinder the inhibitor's ability to bind effectively, allowing the enzyme to continue hydrolyzing β-lactam antibiotics. nih.govrsc.org

Table 1: Key Amino Acid Substitutions in β-Lactamases Conferring Resistance to DBO-Based Inhibitors

EnzymeAmino Acid SubstitutionLocationObserved EffectReference
KPC-2S130GActive SiteElevated MICs for ampicillin-avibactam, resistance to avibactam inactivation. mdpi.com
KPC-2K234RActive SiteElevated MICs for ampicillin-avibactam. mdpi.com
PDCE219KΩ-LoopIncreased ceftolozane-tazobactam MIC from 0.5 µg/mL to 16 µg/mL. researchgate.net
TEM-1Multiple substitutions in 161-170 regionΩ-LoopIncreased resistance to extended-spectrum cephalosporins. nih.gov

Table 2: Alterations in Kinetic Parameters of Resistant β-Lactamase Variants

Enzyme VariantInhibitorKinetic ParameterValueComparison to Wild-TypeReference
KPC-2 S130GAvibactamk2/K (M⁻¹s⁻¹)1.2Wild-type is 21,580 M⁻¹s⁻¹ (a ~18,000-fold decrease). mdpi.com
PDC-3 E219KCeftolozaneKm (µM)341 ± 64Indicates altered substrate affinity. researchgate.net

Role of Efflux Pumps and Outer Membrane Porins in Resistance Mechanisms

Beyond target-site mutations, bacteria employ mechanisms that limit the intracellular concentration of antibiotics and inhibitors. Efflux pumps, which are membrane proteins that actively transport toxic substances out of the cell, and outer membrane porins, which are channels that control the influx of molecules, play a significant role in resistance. nih.gov Overexpression of efflux systems can contribute to multidrug-resistant phenotypes in bacteria like P. aeruginosa. researchgate.net This mechanism can work in concert with β-lactamase production, where efflux pumps reduce the periplasmic concentration of the DBO inhibitor, thereby lowering the pressure on the β-lactamase and allowing it to hydrolyze the partner β-lactam more effectively. nih.gov Concurrently, decreased expression or loss of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of β-lactams and inhibitors into the bacterial cell, further contributing to resistance. researchgate.netchemicalbook.com

Characterization of Resistant Enzyme Variants In Vitro

The characterization of resistant β-lactamase variants is essential for understanding their clinical implications. This is typically done in vitro through a combination of microbiological and biochemical methods. Susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic with and without a DBO inhibitor, is a fundamental first step. For example, E. coli expressing the KPC-2 S130G variant showed a significant increase in the MIC for ampicillin-avibactam combinations compared to the wild-type enzyme. mdpi.com Biochemical assays are then used to measure the kinetic parameters of purified resistant enzymes, providing a detailed view of how specific mutations affect inhibitor binding and enzyme catalysis. mdpi.com

Table 3: In Vitro Characterization of DBO-Resistant β-Lactamase Variants

Bacterial Strain/EnzymeAntibiotic/Inhibitor CombinationMIC (µg/mL)ComparisonReference
E. coli with KPC-2 (Wild-Type)Ampicillin-Avibactam2 to 8Baseline susceptibility. mdpi.com
E. coli with KPC-2 S130GAmpicillin-Avibactam51264- to 256-fold increase in resistance. mdpi.com
E. coli with KPC-2 K234RAmpicillin-Avibactam648- to 32-fold increase in resistance. mdpi.com
E. coli with KPC-2 R220MAmpicillin-Avibactam324- to 16-fold increase in resistance. mdpi.com

Gene Expression Changes and Their Impact on Inhibition

Changes in gene expression are a critical component of the bacterial response to antibiotic pressure. Bacteria can adapt by upregulating the expression of genes encoding β-lactamases, leading to higher enzyme concentrations that can overwhelm the inhibitor. Similarly, the expression of genes responsible for efflux pumps can be increased, while the expression of porin genes can be downregulated, both contributing to reduced intracellular drug concentrations. nih.gov These regulatory changes can be triggered by various environmental signals and are often controlled by complex genetic networks. Understanding how bacteria modulate gene expression in response to DBO inhibitors is crucial for predicting and overcoming the evolution of resistance. For example, transcriptional control can alter the stability of the RNA polymerase-promoter complex, thereby upregulating or downregulating the production of proteins involved in resistance.

Emerging Research Directions and Future Chemical Innovations

Rational Design of Next-Generation DBO-Based Inhibitors

The clinical success of early diazabicyclooctane (DBO) inhibitors has spurred extensive research into next-generation derivatives with improved properties. Rational design, guided by detailed structure-activity relationship (SAR) studies, is paramount in this effort. The goal is to create inhibitors with a broader spectrum of activity, enhanced potency, and improved pharmacokinetic profiles, such as oral bioavailability. nih.govresearchgate.net

A key SAR insight is that modifications at the C-2 position of the DBO scaffold significantly influence the inhibitor's efficacy and spectrum. mdpi.com For example, the addition of a piperidine (B6355638) ring, as seen in relebactam, can reduce the inhibitor's export from bacterial cells, thereby enhancing its antibacterial activity. mdpi.com

A significant breakthrough in rational design has been the development of orally bioavailable DBOs. Intravenous inhibitors like avibactam (B1665839) possess a highly polar sulfate (B86663) group, which is crucial for its mechanism but limits oral absorption. nih.gov In a targeted effort to overcome this, researchers rationally designed ETX1317 by replacing the sulfate with a fluoroacetate (B1212596) activating group. nih.govnih.gov This modification maintained broad-spectrum activity against Class A, C, and D serine β-lactamases while enabling the creation of an ester prodrug, ETX0282, which is efficiently absorbed orally and metabolized to the active ETX1317 inhibitor. nih.govacs.orgresearchgate.net This strategy exemplifies how a deep understanding of SAR can be leveraged to address specific pharmaceutical limitations. nih.gov

InhibitorKey Structural ModificationPrimary AdvantageAdministration Route
Avibactam Core DBO scaffold with sulfate groupBroad spectrum against Class A, C, and some D enzymes mdpi.comIntravenous
Relebactam Piperidine ring at C-2 positionReduced cellular efflux, enhancing activity mdpi.comIntravenous
ETX1317 Fluoroacetate group replacing sulfateAllows for creation of an orally bioavailable prodrug (ETX0282) nih.govnih.govOral (as prodrug)

Expanding the Inhibition Spectrum to Other Enzyme Classes (e.g., Metallo-β-Lactamases)

A formidable challenge in antibacterial research is the rise of metallo-β-lactamases (MBLs), or Ambler Class B enzymes. nih.gov Unlike serine-β-lactamases (SBLs), which use a catalytic serine residue for hydrolysis, MBLs utilize one or two zinc ions in their active site. nih.govnih.gov This fundamental mechanistic difference renders DBO inhibitors like avibactam, which are designed to react with serine, ineffective against MBLs. nih.gov

Consequently, expanding the inhibition spectrum to MBLs has required a shift away from modifying the DBO scaffold itself. Instead, research focuses on two primary strategies:

Design of Novel MBL-Specific Inhibitors: This involves creating molecules with functional groups capable of chelating the catalytic zinc ions in the MBL active site. rsc.org

Development of Dual-Action Inhibitors: This ambitious approach aims to design single molecules capable of inhibiting both SBLs and MBLs. acs.orgnih.gov Such compounds are typically not based on a pure DBO core but often incorporate a β-lactam or other SBL-targeting scaffold appended with a potent zinc-binding moiety, such as a thiol group. nih.govamerican.edu

These strategies represent a move toward mechanism-guided design, where the unique catalytic requirements of each enzyme class dictate the chemical features of the inhibitor. acs.org The goal is to produce broad-spectrum inhibitors that can be co-administered with last-resort antibiotics like carbapenems to combat pathogens that produce multiple classes of β-lactamases. nih.gov

Integration of Computational and Experimental Design Cycles

Modern inhibitor design relies heavily on an iterative cycle that integrates computational modeling with experimental validation. This synergistic approach accelerates the discovery process, reduces costs, and allows for a more rational exploration of chemical space. diva-portal.org

The cycle typically begins with computational methods:

Virtual Screening and Molecular Docking: Large libraries of compounds are computationally screened to identify molecules that are predicted to bind favorably to the β-lactamase active site. diva-portal.orgbiorxiv.org

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the enzyme-inhibitor complex over time, helping to predict the stability of binding interactions and identify key structural elements required for potent inhibition. diva-portal.orgnih.gov

Promising candidates identified through these in silico methods are then synthesized and subjected to rigorous experimental validation. nih.gov This includes in vitro assays to measure their inhibitory potency (e.g., IC₅₀ values) against a panel of purified β-lactamase enzymes. diva-portal.org The experimental results, including kinetic data and high-resolution structural information from techniques like X-ray crystallography, are then used to refine the computational models. This feedback loop informs the next round of design, allowing chemists to make more precise modifications to the inhibitor scaffold to improve its properties. diva-portal.org

Discovery of Novel Bicyclic Core Structures for Inhibition

While the diazabicyclo[3.2.1]octane core of avibactam has been highly successful, the search for next-generation inhibitors includes the exploration of entirely new bicyclic scaffolds. The goal is to identify novel core structures that may offer different chemical properties, improved synthetic accessibility, or unique interactions with the enzyme active site. A rigid bicyclic framework is advantageous as it can pre-organize the key functional groups for optimal binding, reducing the entropic penalty of inhibition.

One such area of exploration involves alternative bridged ring systems like the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net This scaffold is a more constrained analog of the DBO core and has been successfully used in medicinal chemistry to develop ligands for other biological targets. researchgate.net Further modification of this core, for instance by replacing a carbon atom with a sulfur atom and subsequent oxidation, leads to structures such as 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione . The synthesis of related thia-azabicyclo[2.2.1]heptane systems has been reported, and they have been incorporated into other classes of antibacterial agents, demonstrating their chemical tractability and relevance to anti-infective research. researchgate.net

Although the direct application of the this compound scaffold as a β-lactamase inhibitor is an emerging and largely underexplored concept, its structural rigidity and relationship to known bioactive cores make it a compelling candidate for future design efforts. grantome.com The development of synthetic routes to such novel bicyclic systems is a critical first step in evaluating their potential as platforms for a new generation of enzyme inhibitors. researchgate.net

Advanced Characterization Techniques in Chemical Biology

A deep understanding of how an inhibitor interacts with its target enzyme is crucial for rational drug design. Chemical biology employs a suite of advanced biophysical and analytical techniques to characterize these interactions at a molecular level, providing insights far beyond simple potency measurements.

TechniqueInformation ProvidedRelevance to Inhibitor Design
X-Ray Crystallography Provides a high-resolution, three-dimensional atomic map of the inhibitor bound within the enzyme's active site. acs.orgReveals precise binding modes, key hydrogen bonds, and conformational changes, guiding structure-based drug design. acs.org
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (ΔH, ΔS, KD, stoichiometry). nih.govfrontiersin.orgnicoyalife.comElucidates the driving forces of binding (enthalpic vs. entropic) and confirms the binding ratio, helping to optimize inhibitor affinity. nih.gov
Surface Plasmon Resonance (SPR) A real-time, label-free method to measure the kinetics of binding, including association (kon) and dissociation (koff) rates. nih.govlabmanager.comDistinguishes between inhibitors that bind quickly versus those that stay bound for a long time, which is critical for understanding in vivo efficacy. labmanager.com
High-Resolution Mass Spectrometry (HRMS) Used to confirm the formation of covalent inhibitor-enzyme complexes and to identify the specific amino acid residues that are modified by the inhibitor through peptide mapping. nih.govmrtraductor.comnih.govUnambiguously confirms the mechanism of action for covalent inhibitors and pinpoints the exact site of interaction. mrtraductor.com

These techniques are integral to the modern drug discovery pipeline. For example, HRMS can be used to analyze the covalent complex formed between a DBO inhibitor and a serine β-lactamase, confirming that the active site serine is the target. mrtraductor.com Subsequently, ITC and SPR can quantify the thermodynamics and kinetics of this interaction, while X-ray crystallography provides the ultimate structural snapshot, revealing how the inhibitor's functional groups are oriented to achieve high-affinity binding. acs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 7λ⁶-thia-1-azabicyclo[2.2.1]heptane-7,7-dione?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for mapping proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like carbonyl or thia-moieties. For example:

  • NMR : Use 400 MHz instruments in CDCl₃ to resolve bicyclic proton splitting patterns .
  • IR : Analyze in 10% CCl₄ solution (4000–450 cm⁻¹ range) to detect characteristic stretching vibrations (e.g., C=O at ~1700 cm⁻¹) .
    • Table :
TechniqueKey ParametersTarget FeaturesReferences
¹H NMR400 MHz, CDCl₃Bicyclic protons
IR10% CCl₄C=O, S–C bonds

Q. What are common synthetic routes for bicyclic thia-azabicyclo derivatives?

  • Answer : Two primary approaches are:

Cycloaddition : Use [2+2] or Diels-Alder reactions to form the bicyclic core. For example, thermal or photochemical conditions yield stereospecific intermediates .

Functionalization : Post-cyclization modifications (e.g., Boc protection, oxidation) introduce substituents. details a multi-step synthesis using chiral catalysts to control stereochemistry .

Advanced Research Questions

Q. How can stereochemical conflicts in bicyclic derivatives be resolved during synthesis?

  • Answer : Combine experimental and computational methods:

  • Chiral HPLC : Separate enantiomers and assign configurations using polarimetric detection .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra to validate stereochemistry .
    • Case Study : reports a stereodivergent synthesis of 1-aza-7-oxabicyclo derivatives using temperature-controlled ring-opening reactions (Table 3) .

Q. What strategies address discrepancies in ionization energy (IE) data for bicyclic compounds?

  • Answer : IE values vary with methodology (e.g., vertical vs. adiabatic measurements). Use:

  • Photoelectron Spectroscopy (PE) : Compare vertical IE (8.93 eV) and adiabatic IE (8.3 eV) for 7-azabicyclo derivatives .
  • Computational Validation : Match experimental IE with density functional theory (DFT) predictions to resolve ambiguities .
    • Table :
IE (eV)MethodMeasurement TypeReference
8.3PEAdiabatic
8.93PEVertical

Q. How can reaction conditions optimize yields in thia-azabicyclo syntheses?

  • Answer : Key factors include:

  • Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cyclization steps .
  • Temperature Control : Low temperatures (–78°C) minimize side reactions in sensitive oxidations .

Q. What methods validate the biological activity of thia-azabicyclo derivatives?

  • Answer : For antibacterial studies:

  • MIC Assays : Measure minimum inhibitory concentrations against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding to bacterial penicillin-binding proteins .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for bicyclic compounds?

  • Answer : Solubility varies with substituents and solvent polarity. For example:

  • Polar Derivatives : Hydrophilic groups (e.g., –COOH) increase water solubility, validated by HPLC retention times .
  • Nonpolar Analogs : Use logP calculations (e.g., XLogP3) to predict octanol-water partitioning .

Methodological Tables

Table 1 : Key Thermodynamic Properties of Bicyclic Derivatives (From )

PropertyValue (K)MethodReference
Melting Point363.2DSC

Table 2 : Stereochemical Control Strategies (From )

StrategyOutcomeReference
Chiral CatalystsEnantiomeric excess >90%
TemperaturePrevents racemization at –20°C

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